
N1-((1-methylpiperidin-4-yl)methyl)-N2-(p-tolyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N1-((1-methylpiperidin-4-yl)methyl)-N2-(p-tolyl)oxalamide” is a complex organic compound that contains a piperidine ring and an oxalamide group. Piperidine is a common motif in many pharmaceuticals and natural products, and oxalamides are known for their bioactivity .
Synthesis Analysis
While the exact synthesis of this compound is not detailed in the available literature, it’s likely that it involves reactions common in organic chemistry such as amide coupling, reduction, and functional group interconversions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a piperidine ring, a methyl group attached to the nitrogen of the piperidine, an oxalamide group, and a p-tolyl group .Chemical Reactions Analysis
The compound, due to the presence of the amide group, might undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine. The piperidine ring might undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Generally, compounds with a piperidine ring are stable and have a high boiling point due to the presence of the ring structure.Aplicaciones Científicas De Investigación
Novel Synthetic Approaches
Researchers have developed novel synthetic methods applicable to the synthesis of compounds like N1-((1-methylpiperidin-4-yl)methyl)-N2-(p-tolyl)oxalamide, demonstrating the versatility of these methodologies in creating a diverse array of di- and mono-oxalamides. These synthetic approaches are operationally simple and high-yielding, offering a new formula for both anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).
Role in Neurological Research
Compounds structurally similar to N1-((1-methylpiperidin-4-yl)methyl)-N2-(p-tolyl)oxalamide have been explored for their neurological impacts, particularly in the context of neuroprotection and neurotoxicity. For instance, mangiferin has shown protective effects against 1-methyl-4-phenylpyridinium (MPP+)-induced toxicity, mediated by oxidative stress in neuroblastoma cells, suggesting potential therapeutic roles for related compounds in degenerative diseases like Parkinson's disease (Amazzal et al., 2007).
Exploration in Material Science
The chemical properties of compounds like N1-((1-methylpiperidin-4-yl)methyl)-N2-(p-tolyl)oxalamide are being utilized in material science, specifically in the modification of nanofiltration membranes. For example, amine-terminated aramide dendrimers, which share similar structural features, have been covalently attached to the polyamide active layer of nanofiltration membranes, demonstrating how such compounds can enhance membrane performance and specificity (Saenz de Jubera et al., 2013).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N'-(4-methylphenyl)-N-[(1-methylpiperidin-4-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c1-12-3-5-14(6-4-12)18-16(21)15(20)17-11-13-7-9-19(2)10-8-13/h3-6,13H,7-11H2,1-2H3,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCSNPWZLBYOJNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((1-methylpiperidin-4-yl)methyl)-N2-(p-tolyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(2-Methoxyphenyl)-1-methyl-7-phenyl-3-(2-piperidylethyl)-1,3,5-trihydro-4-im idazolino[1,2-h]purine-2,4-dione](/img/no-structure.png)

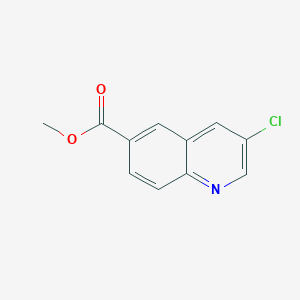
![{6-Chloro-4-[(thiophen-2-ylmethyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2844086.png)
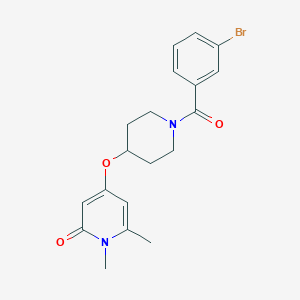
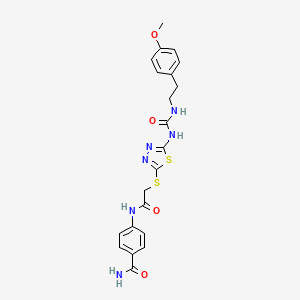
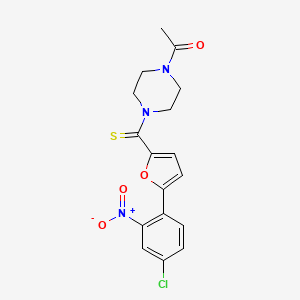
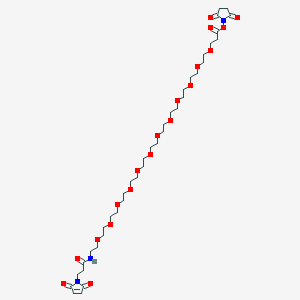
![N-benzhydryl-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2844091.png)
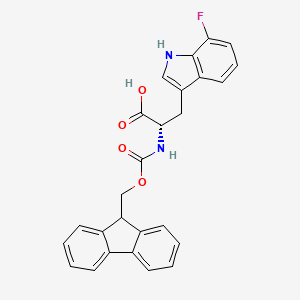
![{[5-(Ethoxycarbonyl)-4-methyl-6-phenyl-1,6-dihydropyrimidin-2-yl]sulfanyl}acetic acid](/img/structure/B2844100.png)
![1-[Bromo(difluoro)methyl]-2-fluorobenzene](/img/structure/B2844103.png)
![N-{[1-(phenylsulfonyl)piperidin-4-yl]carbonyl}-L-valine](/img/structure/B2844104.png)
![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(4-methoxyphenoxy)acetamide](/img/structure/B2844106.png)